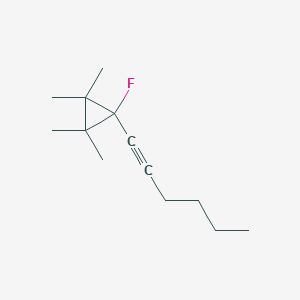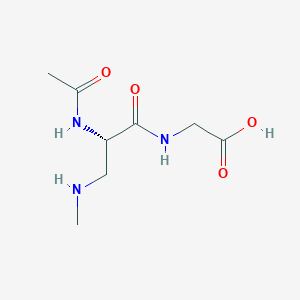![molecular formula C25H25ClN2O2 B12591096 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride CAS No. 877210-64-5](/img/structure/B12591096.png)
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features an acridine moiety, which is known for its biological activity, linked to a pyridinium ion through a hexyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride typically involves the reaction of acridine-9-carbonyl chloride with 1-(6-hydroxyhexyl)pyridinium chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate are employed in substitution reactions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Pyridine derivatives.
Substitution: Hydroxyl or acetate derivatives of the compound.
Applications De Recherche Scientifique
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the acridine moiety.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes. The pyridinium ion can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium bromide: Similar structure but with a bromide ion instead of chloride.
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium acetate: Similar structure but with an acetate ion instead of chloride.
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium hydroxide: Similar structure but with a hydroxide ion instead of chloride.
Uniqueness
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride is unique due to its specific combination of the acridine moiety and the pyridinium ion, which imparts distinct biological and chemical properties. The chloride ion also influences the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
877210-64-5 |
|---|---|
Formule moléculaire |
C25H25ClN2O2 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
6-pyridin-1-ium-1-ylhexyl acridine-9-carboxylate;chloride |
InChI |
InChI=1S/C25H25N2O2.ClH/c28-25(29-19-11-2-1-8-16-27-17-9-3-10-18-27)24-20-12-4-6-14-22(20)26-23-15-7-5-13-21(23)24;/h3-7,9-10,12-15,17-18H,1-2,8,11,16,19H2;1H/q+1;/p-1 |
Clé InChI |
XBALIPMPJUCCPU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CCCCCCOC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


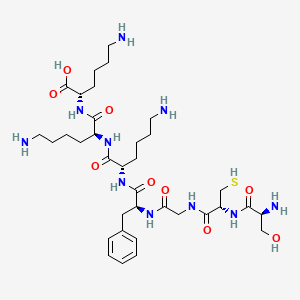
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
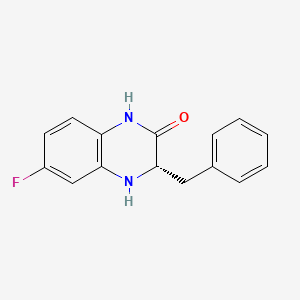
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
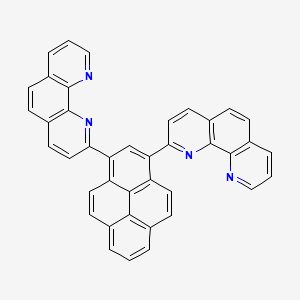
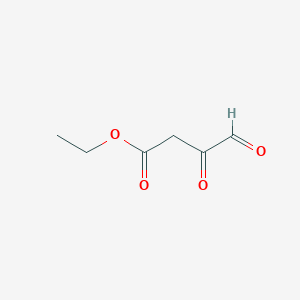
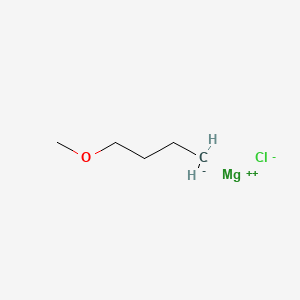
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
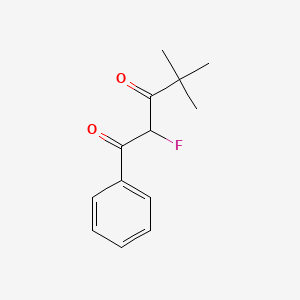
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
